

# Varoglutamstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Varoglutamstat (formerly PQ912) is a pioneering, orally administered small molecule inhibitor of the enzyme glutaminyl cyclase (QC) and its isoenzyme (iso-QC).[1][2] Developed by Vivoryon Therapeutics, its unique dual mechanism of action was initially aimed at combating the progression of Alzheimer's disease by targeting the formation of neurotoxic pyroglutamate amyloid-β (pGlu-Aβ) and the pro-inflammatory cytokine pGlu-CCL2.[1][3] While clinical trials in Alzheimer's disease did not meet their primary cognitive endpoints, they revealed a significant and unexpected positive effect on kidney function, shifting the therapeutic focus of Varoglutamstat's development.[4][5][6] This guide provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of Varoglutamstat, supported by data from preclinical and clinical studies.

# **Mechanism of Action**

**Varoglutamstat** exerts its effect by competitively inhibiting glutaminyl cyclase (QC), a pivotal enzyme in the post-translational modification of specific proteins.[7][8] This inhibition has a dual impact:

Inhibition of pGlu-Aβ Formation: In the context of Alzheimer's disease, QC catalyzes the
cyclization of N-terminal glutamate of amyloid-β peptides, leading to the formation of highly
neurotoxic pGlu-Aβ.[9] These modified peptides are prone to aggregation and act as seeds



for amyloid plaque formation.[3] By blocking QC, **Varoglutamstat** reduces the generation of pGlu-Aβ.[7]

Modulation of Neuroinflammation: The isoenzyme of QC, iso-QC (QPCTL), is responsible for
the modification of the chemokine CCL2 (monocyte chemoattractant protein-1).[1][3] The
resulting pGlu-CCL2 is a more potent and stable pro-inflammatory mediator.[1][6]
 Varoglutamstat's inhibition of iso-QC curtails the formation of pGlu-CCL2, thereby
potentially reducing neuroinflammation.[3]

A diagram illustrating the dual mechanism of action of **Varoglutamstat** is presented below.



Click to download full resolution via product page

Dual mechanism of action of **Varoglutamstat**.

# **Pharmacokinetics**



The pharmacokinetic profile of **Varoglutamstat** has been characterized in preclinical models and human clinical trials, including Phase 1 studies in healthy volunteers and subsequent studies in patients with Alzheimer's disease.

# **Absorption and Distribution**

**Varoglutamstat** is orally bioavailable. A Phase 1 study in healthy subjects revealed dose-proportional pharmacokinetics at doses up to 200 mg.[8] However, at higher doses, up to 1800 mg, a supraproportional increase in exposure was observed.[8][10] Notably, elderly subjects exhibited approximately 1.5- to 2.1-fold higher exposure to the drug.[8] An important finding for its initial central nervous system indication was that **Varoglutamstat** crosses the blood-brain barrier, with cerebrospinal fluid (CSF) exposure measured at approximately 20% of the unbound drug concentration in plasma.[8]

#### **Metabolism and Excretion**

Detailed information on the metabolic pathways and excretion routes of **Varoglutamstat** is not extensively published in the reviewed literature.

### **Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic findings for **Varoglutamstat**.

| Parameter                 | Value <i>l</i><br>Observation                     | Species | Study Phase | Reference |
|---------------------------|---------------------------------------------------|---------|-------------|-----------|
| Dose<br>Proportionality   | Up to 200 mg                                      | Human   | Phase 1     | [8]       |
| Exposure at High<br>Doses | Supraproportiona<br>I (up to 1800 mg)             | Human   | Phase 1     | [8][10]   |
| Age Effect                | 1.5- to 2.1-fold<br>higher exposure<br>in elderly | Human   | Phase 1     | [8]       |
| CSF Exposure              | ~20% of<br>unbound plasma<br>concentration        | Human   | Phase 1     | [8]       |



# **Pharmacodynamics**

The pharmacodynamic effects of **Varoglutamstat** have been assessed through its target engagement and downstream biomarker modulation in both preclinical and clinical settings.

## **Target Engagement**

**Varoglutamstat** is a potent inhibitor of glutaminyl cyclase, with in vitro studies demonstrating Ki values ranging from 20 to 65 nM for human, rat, and mouse QC.[1][11] Clinical studies have confirmed robust target engagement in humans. A Phase 2a study (SAPHIR) utilizing an 800 mg twice-daily dose achieved an average target occupancy of over 90%.[1][12] This dose-related inhibition of QC activity was observed in both serum and CSF.[8]

The workflow for assessing target occupancy in clinical trials is depicted below.



Click to download full resolution via product page

Workflow for Target Occupancy Assessment.

#### **Biomarker Modulation**

In preclinical studies using a transgenic mouse model of Alzheimer's disease (hAPPSLxhQC), chronic oral administration of **Varoglutamstat** at approximately 200 mg/kg/day resulted in a



significant reduction of pGlu-Aβ levels and a corresponding improvement in spatial learning. [11] This dose was associated with a QC target occupancy of about 60% in the brain and CSF. [11]

Clinical trials in Alzheimer's disease patients, while not meeting their primary cognitive endpoints, did show effects on certain biomarkers. The SAPHIR study reported a significant reduction in theta power in EEG analysis and a reduction in the synaptic biomarker neurogranin.[10][13] More recently, analysis of data from the VIVIAD and VIVA-MIND studies revealed a statistically significant improvement in the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[6][14] In the VIVIAD study, a reduction in the plasma concentration of the inflammatory and fibrotic mediator pE-CCL2 was also observed.[6]

The following table summarizes key pharmacodynamic findings.

| Effect                   | Observation                           | Model/Study                     | Reference |
|--------------------------|---------------------------------------|---------------------------------|-----------|
| QC Inhibition (Ki)       | 20 - 65 nM                            | In vitro (human, rat,<br>mouse) | [1][11]   |
| Target Occupancy         | > 90% with 800 mg<br>BID              | Human (Phase 2a)                | [1][12]   |
| pGlu-Aβ Reduction        | Significant reduction                 | Transgenic Mice                 | [11]      |
| Cognitive<br>Improvement | Improved spatial<br>learning          | Transgenic Mice                 | [11]      |
| EEG Theta Power          | Significant reduction                 | Human (Phase 2a)                | [12][13]  |
| Neurogranin Levels       | Reduction                             | Human (Phase 2a)                | [10]      |
| eGFR                     | Statistically significant improvement | Human (Phase 2b)                | [6][14]   |
| pE-CCL2 Plasma<br>Levels | Reduction                             | Human (Phase 2b)                | [6]       |

# **Experimental Protocols**



Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

# In Vitro QC Inhibition Assay

The inhibitory potency (Ki) of **Varoglutamstat** on glutaminyl cyclase was determined using a standard enzymatic assay. While specific protocols for **Varoglutamstat** are proprietary, a general methodology involves:

- Enzyme Source: Recombinant human, rat, or mouse QC.
- Substrate: A synthetic peptide with an N-terminal glutamine, such as H-Gln-βNA.
- Assay Principle: The QC-catalyzed cyclization of the substrate is monitored, often through a change in fluorescence or absorbance.
- Inhibitor Testing: The assay is performed in the presence of varying concentrations of Varoglutamstat to determine the concentration that produces 50% inhibition (IC50).
- Ki Calculation: The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme-substrate binding affinity (Km).

# **Animal Studies for Efficacy**

The in vivo efficacy of **Varoglutamstat** was evaluated in the hAPPSLxhQC double-transgenic mouse model, which overexpresses human amyloid precursor protein with the Swedish and London mutations, as well as human QC.

- Dosing: Varoglutamstat was administered orally, mixed with chow, at a dose of approximately 200 mg/kg/day.[11]
- Treatment Duration: Chronic treatment was administered for several months.
- Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze test.[1][11]



Biochemical Analysis: At the end of the treatment period, brain tissue and CSF were
collected to measure levels of pGlu-Aβ and to determine Varoglutamstat concentrations for
target occupancy calculations.[1][11]

# **Clinical Trial Methodologies (Phase 2)**

The VIVIAD (NCT04498650) and VIVA-MIND (NCT03919162) trials were Phase 2b and Phase 2a/b studies, respectively, designed to evaluate the efficacy and safety of **Varoglutamstat** in patients with early Alzheimer's disease.[15][16]

- Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[4] [16]
- Patient Population: Individuals with mild cognitive impairment (MCI) or mild dementia due to Alzheimer's disease.[4][15]
- Dosing Regimens: Various oral doses of Varoglutamstat administered twice daily were evaluated, including 300 mg and 600 mg.[10] The SAPHIR study tested an 800 mg twicedaily dose.[13]
- Outcome Measures:
  - Primary (Cognitive): Changes in cognitive scores, such as the Cogstate 3-item scale in VIVIAD.[4]
  - Secondary: Measures of daily living activities, other cognitive tests, and biomarker analysis from CSF and plasma, as well as EEG.[4]
  - Safety and Tolerability: Monitoring of adverse events.[4]

The logical relationship between preclinical findings and clinical development is outlined in the diagram below.





Click to download full resolution via product page

Varoglutamstat Development Pathway.

#### **Conclusion and Future Directions**

Varoglutamstat is a well-characterized small molecule inhibitor of glutaminyl cyclase with a clear dual mechanism of action, favorable pharmacokinetic properties for oral dosing, and demonstrated target engagement in humans. While it did not achieve its primary endpoints in Alzheimer's disease trials, the consistent and significant improvement in kidney function observed in these studies has opened a promising new therapeutic avenue.[6] The existing body of pharmacokinetic and pharmacodynamic data provides a strong foundation for the continued clinical development of Varoglutamstat for inflammatory and fibrotic diseases, particularly diabetic kidney disease. Future research will likely focus on elucidating the precise mechanism behind its renal benefits and optimizing dosing for this new indication.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vivoryon.com [vivoryon.com]
- 4. vivoryon.com [vivoryon.com]
- 5. neurologylive.com [neurologylive.com]
- 6. vivoryon.com [vivoryon.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 study to evaluate the safety and pharmacokinetics of PQ912, a glutaminyl cyclase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor varoglutamstat (PQ912) in study participants with MCI and mild AD—VIVIAD PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaminyl Cyclase Inhibitor PQ912 Improves Cognition in Mouse Models of Alzheimer's Disease-Studies on Relation to Effective Target Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and efficacy of the glutaminyl cyclase inhibitor PQ912 in Alzheimer's disease: results of a randomized, double-blind, placebo-controlled phase 2a study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting Varoglutamstat's Potential for Kidney Function Improvement [synapse.patsnap.com]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]



- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Varoglutamstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610180#pharmacokinetics-and-pharmacodynamics-of-varoglutamstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com